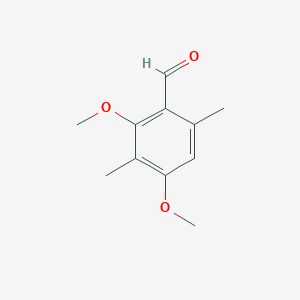

2,4-Dimethoxy-3,6-dimethylbenzaldehyde

Description

Structural Class and Substituent Effects on Aromatic Aldehydes

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group directly attached to an aromatic ring. fiveable.me The parent compound of this class is benzaldehyde (B42025) (C6H5CHO). wikipedia.orgwikiwand.com The chemical behavior of substituted aromatic aldehydes is profoundly influenced by the nature and position of the substituents on the aromatic ring. These substituents modify the electron density of both the benzene (B151609) ring and the carbonyl group of the aldehyde, thereby affecting the compound's reactivity. youtube.com

The substituents on 2,4-Dimethoxy-3,6-dimethylbenzaldehyde are all classified as electron-donating groups (EDGs). wikipedia.org Their effects can be understood through a combination of inductive and resonance effects:

Methoxy (B1213986) Group (-OCH3): This group exerts a strong electron-donating resonance effect (+M) by delocalizing a lone pair of electrons from the oxygen atom into the aromatic π-system. It also has a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen. The resonance effect is dominant, making the methoxy group a powerful activating group, increasing the ring's nucleophilicity. wikipedia.org

Methyl Group (-CH3): This alkyl group is a weak electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. It pushes electron density into the ring, thus also acting as an activating group. wikipedia.org

Aldehyde Group (-CHO): In contrast, the aldehyde group is an electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic substitution through both a negative inductive effect (-I) and a negative resonance effect (-M). youtube.com

The collective presence of four strong and weak electron-donating groups (two methoxy and two methyl) makes the aromatic ring of this compound exceptionally electron-rich. This high electron density significantly activates the ring towards electrophilic aromatic substitution. However, these same EDGs slightly decrease the electrophilicity of the carbonyl carbon in the aldehyde group by pushing electron density towards it. libretexts.org This makes the aldehyde slightly less reactive towards nucleophilic addition compared to unsubstituted benzaldehyde. quora.com

Historical Context of Related Substituted Benzaldehydes in Chemical Research

The study of aromatic aldehydes is deeply rooted in the history of modern chemistry. The simplest aromatic aldehyde, benzaldehyde, was first isolated from bitter almonds in 1803 by the French pharmacist Martrès. wikipedia.orgwikiwand.com Its chemical composition was later investigated in the 1830s by Justus von Liebig and Friedrich Wöhler, whose work on benzaldehyde and its derivatives laid a foundational stone for the theory of structural organic chemistry. britannica.com

Many substituted benzaldehydes were initially discovered as key components of natural products, long before their chemical structures were understood. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is the primary chemical component of the extract of the vanilla bean, and cinnamaldehyde (B126680) (3-phenyl-2-propenal) is responsible for the flavor and aroma of cinnamon. These naturally occurring aldehydes have been used as flavoring agents for centuries.

The late 19th and early 20th centuries saw the rise of synthetic organic chemistry, driven largely by the demand for dyes and fragrances. This era brought about the first commercial production of synthetic benzaldehyde around 1900, which was developed as a byproduct of toluene (B28343) chlorination for the synthesis of benzyl (B1604629) chloride needed in the dye industry. foreverest.net This technological advancement paved the way for the synthesis of a wide variety of substituted benzaldehydes, allowing chemists to explore how different functional groups on the aromatic ring could tune the properties of these compounds for various applications, from perfumes to pharmaceuticals.

Overview of Synthetic Utility and Chemical Significance of Aromatic Aldehydes in Complex Molecular Architectures

Aromatic aldehydes are among the most versatile building blocks in organic synthesis. fiveable.meresearchgate.net The aldehyde functional group is a nexus of reactivity, participating in a multitude of chemical transformations that allow for the construction of more complex molecules. enamine.netegyankosh.ac.in This versatility makes them indispensable intermediates in the synthesis of high-value materials, including pharmaceuticals and agrochemicals. nih.gov

Key synthetic transformations involving aromatic aldehydes include:

Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles. This includes Grignard reagents and organolithium compounds to form secondary alcohols, and the Wittig reaction to form alkenes.

Condensation Reactions: Aromatic aldehydes are classic substrates for condensation reactions. The Claisen-Schmidt condensation with ketones produces chalcones, which are precursors to flavonoids. Similarly, the Perkin reaction and Knoevenagel condensation are powerful carbon-carbon bond-forming reactions. egyankosh.ac.in

Reductive Amination: The reaction of an aldehyde with an amine, followed by reduction, is one of the most common methods for synthesizing substituted amines.

Formation of Imines (Schiff Bases): Aldehydes condense with primary amines to form imines, which are important intermediates and have applications in the synthesis of heterocyclic compounds. researchgate.net

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds. britannica.com

Highly functionalized aromatic aldehydes, such as this compound, are typically not commodity chemicals but are specifically designed as advanced intermediates in multi-step syntheses. For example, the closely related compound 2,4-Dimethoxy-3-methylbenzaldehyde has been utilized as a key starting material in the total synthesis of complex natural products like Kendomycin. chemicalbook.com The strategic placement of methoxy and methyl groups on the ring is crucial for controlling subsequent synthetic steps and for constituting the final architecture of the target molecule.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2,4-dimethoxy-3,6-dimethylbenzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-7-5-10(13-3)8(2)11(14-4)9(7)6-12/h5-6H,1-4H3 |

InChI Key |

UUBJDGRVWUBCNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)OC)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethoxy 3,6 Dimethylbenzaldehyde

Direct Formylation Approaches

Direct formylation methods introduce the aldehyde group in a single step onto a pre-existing aromatic core. The choice of method depends on the activation of the aromatic ring and the directing effects of the substituents.

Vilsmeier-Haack Formylation Strategies for Dimethylanisole Precursors

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgjk-sci.com This reagent then attacks the activated aromatic ring, and subsequent hydrolysis yields the aldehyde. organic-chemistry.org

For the synthesis of 2,4-dimethoxy-3,6-dimethylbenzaldehyde, the logical precursor would be 1,3-dimethoxy-2,5-dimethylbenzene. The two methoxy (B1213986) groups and two methyl groups are all ortho, para-directing and activating, making the ring highly susceptible to electrophilic substitution. The formylation is expected to occur at the most sterically accessible and electronically favorable position. The position between the two methoxy groups (C5) is the most activated, but also sterically hindered. The Vilsmeier-Haack reaction is sensitive to steric hindrance, which may influence the regioselectivity. jk-sci.com

Table 1: Hypothetical Vilsmeier-Haack Reaction Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 1,3-dimethoxy-2,5-dimethylbenzene | Aromatic precursor |

| Reagents | POCl₃, DMF | Formation of Vilsmeier reagent |

| Solvent | Dichloromethane or excess DMF | Reaction medium |

| Temperature | 0°C to reflux | To control reaction rate |

| Workup | Aqueous hydrolysis | To convert iminium salt to aldehyde |

While this method is plausible, the high degree of substitution on the benzene (B151609) ring could lead to a mixture of products or require specific conditions to achieve the desired regioselectivity.

Gattermann-Koch Type Carbonylation Reactions and Their Adaptations for Substituted Benzene Derivatives

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl). careerguide.comtestbook.comvedantu.com This reaction is typically suitable for alkylbenzenes. thermofisher.com A key limitation, however, is that it is generally not effective for phenol (B47542) or phenol ether substrates, which would include the dimethoxydimethylbenzene precursor. testbook.comwikipedia.orgwikipedia.org

The reaction mechanism involves the in-situ formation of a highly reactive formyl cation (HCO⁺) electrophile. byjus.comyoutube.com The harsh conditions and the deactivation of the catalyst by the methoxy groups of the substrate make this method less suitable for the synthesis of this compound. Adaptations of the Gattermann reaction, which use hydrogen cyanide or zinc cyanide, are also available but present similar limitations with highly activated, oxygenated substrates. wikipedia.orgwikipedia.org

Electrochemical Oxidation Methodologies from Trimethylbenzene Derivatives for Related Isomers

Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods. rsc.org The synthesis of benzaldehyde (B42025) derivatives can be achieved through the electrochemical oxidation of toluene (B28343) or its derivatives. google.comgoogle.com For a related isomer like prehnitenecarbaldehyde (2,3,4,5-tetramethylbenzaldehyde), electrochemical oxidation of the corresponding trimethylbenzene (durene) could be a viable route. This process typically involves the oxidation of a methyl group to an aldehyde.

This method could theoretically be adapted for the synthesis of this compound from a suitable trimethylbenzene precursor. However, the presence of multiple methyl groups and activating methoxy groups would present significant challenges in achieving regioselective oxidation of the desired methyl group. The specific precursor, 1,3-dimethoxy-2,4,5-trimethylbenzene, would be required, and conditions would need to be finely tuned to favor oxidation at the C6-methyl position. Recent advancements in redox-mediated electrosynthesis, which decouple the chemical reaction from the electrode, could offer a pathway for such selective transformations. researchgate.net

Table 2: Potential Electrochemical Synthesis Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 1,3-dimethoxy-2,4,5-trimethylbenzene | Precursor with target methyl group |

| Electrode | Anode: PbO₂/Pb; Cathode: Pb | To facilitate oxidation |

| Electrolyte | MnSO₄ in H₂SO₄ | To carry the current and act as a mediator |

| Method | Indirect electrosynthesis with ultrasonic irradiation | To enhance reaction rate and efficiency google.com |

| Workup | Organic extraction and distillation | To isolate the product |

Indirect Synthetic Pathways

Indirect methods involve multiple steps, allowing for greater control over the regiochemistry of the final product. These pathways often build the desired substitution pattern sequentially.

Sequential Functionalization of Aromatic Precursors

A multi-step synthesis route provides a robust strategy for constructing highly substituted aromatic compounds where direct methods may fail or give poor yields. trine.edulibretexts.org This approach could start from a simpler, commercially available substituted benzene and introduce the required functional groups in a stepwise manner.

For example, one could envision a synthesis starting from a less substituted dimethoxyaniline or dimethylphenol. The existing functional groups would be used to direct subsequent substitutions such as nitration, halogenation, or further alkylation, before finally introducing the aldehyde functionality, perhaps via the oxidation of a benzyl (B1604629) alcohol or the hydrolysis of a benzal halide. The specific sequence would be critical to ensure the correct final arrangement of substituents.

Multi-step Reaction Sequences for Regioselective Aldehyde Introduction

A powerful strategy for the regioselective introduction of an aldehyde group in a multi-step sequence is Directed ortho Metalation (DoM). chem-station.comwikipedia.org This reaction utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. chem-station.comwikipedia.org The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce the desired functional group. chem-station.com

Methoxy groups can act as directing groups, although they are weaker than others like amides or carbamates. uwindsor.ca In a potential precursor like 1,3-dimethoxy-2,5-dimethylbenzene, a DoM strategy could be employed. The two methoxy groups would direct lithiation to the C5 position. Quenching this lithiated intermediate with DMF would introduce the formyl group at the desired position. This method offers high regioselectivity, which is often difficult to achieve with classical electrophilic aromatic substitution reactions on polysubstituted rings. researchgate.net

Table 3: Hypothetical Directed ortho Metalation (DoM) Sequence

| Step | Reagents | Purpose |

|---|---|---|

| 1. Lithiation | n-BuLi, TMEDA, THF, -78°C | Regioselective deprotonation ortho to a methoxy group |

| 2. Formylation | DMF | Electrophilic quench to introduce the formyl group |

| 3. Workup | Aqueous acid | Hydrolysis to the final aldehyde product |

This approach is highly effective for constructing complex aromatic molecules with precise substitution patterns and represents a key modern synthetic methodology. nih.gov

Novel and Green Chemistry Approaches in Synthetic Development

A comprehensive search of chemical literature and patent databases did not yield specific studies focused on novel or green chemistry approaches for the synthesis of this compound. The development of such methods remains an open area for future research.

Sustainable Synthetic Route Design

No sustainable synthetic routes specifically designed for this compound have been reported in the literature. The principles of sustainable route design—such as atom economy, use of renewable feedstocks, reduction of hazardous waste, and energy efficiency—have not been explicitly applied and documented for the synthesis of this compound. While general advancements in green chemistry for aromatic formylation exist, their adaptation and optimization for this specific target molecule have not been a subject of published research.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethoxy 3,6 Dimethylbenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is a key site of reactivity in 2,4-Dimethoxy-3,6-dimethylbenzaldehyde, characterized by the electrophilic nature of its carbonyl carbon.

The aldehyde group is readily oxidized to the corresponding carboxylic acid, 2,4-dimethoxy-3,6-dimethylbenzoic acid. This transformation can be achieved using a variety of common oxidizing agents. The reaction involves the conversion of the carbon-hydrogen bond of the aldehyde into a carbon-oxygen bond. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively facilitate this. Milder oxidants, such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution (Cu²⁺ complexed with tartrate), are also capable of oxidizing aldehydes and are often used as qualitative tests for their presence.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Formula | Conditions |

|---|---|---|

| Potassium Permanganate | KMnO₄ | Basic, followed by acid workup |

| Chromic Acid | H₂CrO₄ | Acidic solution (e.g., Jones reagent) |

| Tollens' Reagent | [Ag(NH₃)₂]⁺ | Basic (ammoniacal) solution |

| Fehling's Solution | Cu²⁺ tartrate complex | Basic solution |

The aldehyde functional group can be reduced to a primary alcohol, yielding (2,4-dimethoxy-3,6-dimethylphenyl)methanol. This transformation is a cornerstone of organic synthesis and is typically accomplished using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it reduces aldehydes and ketones without affecting other functional groups like esters. For instance, the reduction of the related compound 3,4-dimethoxybenzaldehyde (B141060) with NaBH₄ proceeds efficiently to produce 3,4-dimethoxybenzyl alcohol. ijcea.org A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, though it is less selective.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Formula | Typical Solvent | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Alcohols (e.g., Methanol, Ethanol) | Mild and selective for aldehydes/ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Ethers (e.g., Diethyl ether, THF) | Very powerful, less selective, reacts violently with protic solvents. |

Condensation reactions are vital for forming new carbon-carbon bonds. This compound, lacking α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), cannot self-condense via an aldol (B89426) reaction as it cannot form an enolate. However, it can act as the electrophilic partner in crossed-condensation reactions with other carbonyl compounds that do possess α-hydrogens.

A prime example is the Claisen-Schmidt condensation, a type of crossed aldol condensation between an aromatic aldehyde and an aliphatic ketone or aldehyde. magritek.com In a reaction analogous to that of 4-methoxybenzaldehyde (B44291) with acetone (B3395972), this compound would react with an enolate (formed from a ketone like acetone under basic conditions) to form a β-hydroxy carbonyl compound, which typically dehydrates to yield a stable α,β-unsaturated carbonyl product. magritek.com Similarly, in the Mannich reaction, it can react with a non-enolizable secondary amine (like dimethylamine) and an enolizable carbonyl compound to form a β-amino-carbonyl compound, known as a Mannich base.

Homologation reactions extend the carbon chain of a molecule. The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions.

The Corey-Fuchs reaction provides a two-step pathway to convert an aldehyde into a terminal alkyne, effectively adding a two-carbon unit. In the first step, the aldehyde reacts with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene. In the second step, treatment of this intermediate with a strong base, such as n-butyllithium, results in elimination and rearrangement to form the terminal alkyne.

Reactions of the Aromatic Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. xmu.edu.cn The benzene (B151609) ring of this compound is highly activated towards EAS due to the presence of four electron-donating groups: two methoxy (B1213986) (-OCH₃) groups and two methyl (-CH₃) groups. The substitution pattern is dictated by the directing effects of these substituents.

Methoxy Groups (-OCH₃): Strongly activating and ortho, para-directing.

Methyl Groups (-CH₃): Weakly activating and ortho, para-directing.

The aromatic ring has substituents at positions 2, 3, 4, and 6, leaving only position 5 available for substitution. The directing effects of the existing groups converge to strongly favor the substitution of an incoming electrophile at this single vacant C5 position.

The C2-methoxy group directs ortho to the blocked C3 position and para to the open C5 position.

The C4-methoxy group directs ortho to the blocked C3 position and the open C5 position.

The C6-methyl group directs ortho to the open C5 position.

This concerted directing effect makes the C5 position highly nucleophilic and the sole site for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The reaction proceeds via the formation of a stabilized carbocation intermediate known as a sigma complex or benzenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Table 3: Analysis of Substituent Directing Effects

| Substituent | Position | Type | Directing Effect | Influence on C5 |

|---|---|---|---|---|

| -OCH₃ | C2 | Strongly Activating | ortho, para | Directs para |

| -CH₃ | C3 | Weakly Activating | ortho, para | No direct influence |

| -OCH₃ | C4 | Strongly Activating | ortho, para | Directs ortho |

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, typically requiring the presence of strong electron-withdrawing groups to activate the substrate. The electron-donating nature of the two methoxy groups on this compound makes it inherently unreactive towards traditional SNAr reactions. However, the introduction of a potent electron-withdrawing group, such as a nitro moiety, would create an activated analog capable of undergoing such substitutions.

For instance, studies on analogs like 2,4-dimethoxynitrobenzene have demonstrated the feasibility of SNAr reactions. In one such study, the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide was achieved, showing a high degree of regioselectivity. nih.gov This suggests that a hypothetical nitro-activated analog of this compound could potentially undergo nucleophilic substitution, with the position of substitution being directed by the powerful activating effect of the nitro group. The reaction would likely proceed via a Meisenheimer intermediate, a resonance-stabilized complex that is characteristic of the SNAr mechanism.

Table 1: Illustrative Nucleophilic Aromatic Substitution Reaction Conditions on an Activated Analog

| Reactant | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-dimethoxy-1-nitrobenzene | Sodium t-butoxide | Toluene (B28343)/Dimethoxyethane | 110 | 87 | nih.gov |

| 2,4-dimethoxy-1-nitrobenzene | Sodium cyclohexanolate | Toluene | Room Temp | 75 | nih.gov |

This table is illustrative and based on the reactivity of a related compound, 2,4-dimethoxynitrobenzene, to infer potential reactivity for an activated analog of this compound.

Ortho-C-H Functionalization Strategies

Direct functionalization of C-H bonds is a powerful and atom-economical approach in organic synthesis. For benzaldehydes, ortho-C-H functionalization can be achieved using transition metal catalysis, often guided by a directing group. A common strategy involves the in-situ formation of an imine from the benzaldehyde (B42025) and an amine, which then acts as a transient directing group to guide the catalyst to a specific ortho C-H bond. researchgate.net

This strategy could hypothetically be applied to this compound. The aldehyde functionality would react with a suitable amine to form an imine, which would then direct a palladium(II) or iridium(III) catalyst to one of the ortho positions. However, the substitution pattern of this compound presents a challenge. The C6 position is already substituted with a methyl group, leaving only the C5 position available for functionalization. The steric hindrance from the adjacent methyl and methoxy groups might influence the feasibility and efficiency of this transformation.

Research on a diverse set of benzaldehyde substrates has shown that this transient directing group strategy can be employed for various functionalizations, including arylation, chlorination, bromination, and amidation. researchgate.net The successful application of this methodology to this compound would depend on overcoming the potential steric and electronic challenges posed by its substituents.

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of chemical reactions is crucial for optimizing reaction conditions and predicting outcomes. For a molecule like this compound, mechanistic studies would involve a combination of computational and experimental techniques.

Transition State Analysis in Reactive Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms. Transition state analysis allows for the characterization of the high-energy intermediates that connect reactants and products. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, a detailed energy profile of the reaction pathway can be constructed.

For a hypothetical reaction involving this compound, such as an ortho-C-H functionalization, DFT calculations could be used to:

Identify the structure of the transition state.

Determine the activation energy of the reaction.

Investigate the influence of substituents on the reaction barrier.

Elucidate the role of the catalyst and other additives.

For example, a computational study on the formation of 3,4-dimethoxybenzaldehyde from 1-(3′,4′-dimethoxyphenyl)propene identified four transition states in the non-enzymatic part of the reaction mechanism. nih.govresearchgate.net This type of analysis provides deep insights into the step-by-step process of the transformation.

Kinetic Studies of Reaction Rates

Kinetic studies provide experimental data on how the rate of a reaction is affected by various factors, such as the concentration of reactants, temperature, and the presence of catalysts. This information is essential for deducing the reaction mechanism.

For reactions involving this compound, kinetic studies could be designed to:

Measure the rate constants for individual steps.

Calculate the activation parameters (enthalpy and entropy of activation).

For instance, kinetic studies on the Wittig-Horner reaction of substituted benzaldehydes have shown that the formation of the intermediate is the rate-determining step. arkat-usa.org The effect of substituents on the benzaldehyde ring on the reaction rate has also been quantified, with electron-withdrawing groups generally accelerating the reaction. arkat-usa.org Similarly, kinetic investigations into the nucleophilic aromatic substitution of various benzaldehydes have provided valuable data on the influence of substituents and solvents on reaction rates. researchgate.net

Table 2: Illustrative Kinetic Data for a Reaction of a Substituted Benzaldehyde

| Reaction | Substituent on Benzaldehyde | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Wittig-Horner Reaction | p-NO₂ | High | Lower | arkat-usa.org |

| Wittig-Horner Reaction | p-OCH₃ | Low | Higher | arkat-usa.org |

This table provides a conceptual illustration of how kinetic data might look for reactions involving substituted benzaldehydes, based on general principles and findings from related studies.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2,4-Dimethoxy-3,6-dimethylbenzaldehyde, ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom, respectively.

Elucidation of Complex Spin Systems and Stereochemical Assignment

The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic proton, the two methoxy (B1213986) groups, and the two methyl groups. The chemical shifts (δ) would be influenced by the electron-donating methoxy groups and the weakly activating methyl groups. The coupling patterns (spin-spin splitting) between adjacent protons, particularly if there were multiple aromatic protons, would be key to assigning their relative positions on the benzene (B151609) ring. For this specific substitution pattern with only one aromatic proton, a singlet would be expected.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR techniques are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methoxy and methyl groups to their corresponding carbon signals.

A hypothetical data table for expected ¹H and ¹³C NMR shifts is presented below for illustrative purposes, as experimental data is unavailable.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Aldehyde (-CHO) | ~10.2 | ~191 |

| Aromatic C-H | ~6.5 | ~110 |

| C-OCH₃ (at C2) | - | ~162 |

| C-OCH₃ (at C4) | - | ~160 |

| C-CH₃ (at C3) | - | ~138 |

| C-CH₃ (at C6) | - | ~135 |

| OCH₃ protons | ~3.8 | ~56 |

| CH₃ protons | ~2.2 | ~15 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₄O₃), the expected exact mass would be calculated and compared to the experimental value. Fragmentation patterns observed in the mass spectrum would further support the proposed structure, showing characteristic losses of methyl, methoxy, or carbonyl groups.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Exact Mass | 194.0943 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation or the scattering of laser light.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1680-1700 cm⁻¹. Other key absorptions would include C-H stretches for the aromatic, methyl, and aldehyde groups, C-O stretches for the methoxy groups, and C=C stretches for the aromatic ring.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information, often showing strong signals for the aromatic ring vibrations and other symmetric stretches that may be weak in the IR spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1680 - 1700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

X-ray Crystallography of Derivatives for Definitive Structural Analysis

X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not available, this technique could be applied if a suitable single crystal of the compound or a derivative could be grown. The analysis would confirm bond lengths, bond angles, and the planarity of the benzene ring, providing unequivocal evidence for the molecular structure.

Advanced Chiroptical Spectroscopy (if chiral derivatives are relevant)

The parent compound, this compound, is achiral and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism. This section would only become relevant if the molecule were derivatized with a chiral auxiliary or if it were to be used as a precursor in the synthesis of a chiral molecule. In such cases, techniques like Circular Dichroism (CD) spectroscopy could be used to study the stereochemistry of the resulting chiral products.

Computational and Theoretical Studies on 2,4 Dimethoxy 3,6 Dimethylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties, including geometry, energy, and reactivity descriptors. For 2,4-Dimethoxy-3,6-dimethylbenzaldehyde, DFT calculations are instrumental in understanding how the interplay of electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, along with the electron-withdrawing aldehyde (-CHO) group, governs the molecule's chemical behavior. Such calculations are typically performed using specific functionals, like B3LYP, paired with a basis set such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. rsc.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. conicet.gov.ar

For this compound, the electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing aldehyde group lowers the energy of the LUMO, localizing it on the carbonyl carbon and making it the primary site for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. conicet.gov.ar Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify reactivity trends. researchgate.net

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.30 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.15 | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) | 1.85 | Energy released when an electron is added (approximated as -ELUMO) |

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group, making it a prime target for protonation and interaction with electrophiles. dtic.mil Conversely, the area around the carbonyl carbon would exhibit a positive potential, identifying it as the electrophilic center for nucleophilic addition reactions. The aromatic ring itself would show varied potential due to the influence of the different substituent groups. dtic.mil

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. conicet.gov.ar By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This predicted spectrum is a powerful tool for assigning the vibrational modes of experimentally obtained spectra. scispace.com

Key predicted vibrations for this molecule would include the characteristic C=O stretching frequency of the aldehyde group (typically around 1700 cm⁻¹), C-O stretching modes for the methoxy groups, C-H stretching and bending modes for the methyl and aromatic ring hydrogens, and various skeletal vibrations of the benzene (B151609) ring. Comparing the computed frequencies with experimental data helps to confirm the molecular structure. nih.gov

| Vibrational Mode | Predicted Frequency (cm-1) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2980-2850 | -CH₃, -OCH₃ |

| C=O Stretch | ~1705 | -CHO (Aldehyde) |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic Ring |

| C-O Stretch (Aryl Ether) | 1250-1200 | -OCH₃ |

| C-H Bend (Aliphatic) | 1465-1375 | -CH₃, -OCH₃ |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to study the rotational freedom of the aldehyde and methoxy groups relative to the benzene ring. This is crucial for understanding the molecule's preferred conformations in different environments. Furthermore, by simulating the molecule in a solvent like water or ethanol (B145695), MD can reveal detailed information about solute-solvent interactions, such as the formation of hydrogen bonds between the solvent and the aldehyde's carbonyl oxygen. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au

Reaction Pathway Modeling and Transition State Identification

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. DFT calculations are extensively used to model reaction pathways by identifying the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For reactions involving this compound, such as its oxidation to a carboxylic acid or a nucleophilic addition to the carbonyl group, DFT can be used to map out the entire potential energy surface. researchgate.net By locating the transition state structures, chemists can calculate the activation barriers, which helps in predicting reaction rates and understanding how substituents on the benzaldehyde (B42025) ring influence reactivity. nih.gov This modeling can elucidate the step-by-step process of bond breaking and formation. colab.ws

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity Trends (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property descriptors of a set of compounds with their activity. While often used for biological activity, QSAR can also be applied to predict chemical reactivity.

In the context of this compound, a QSAR model could be developed to predict its reactivity within a series of related aromatic aldehydes. nih.gov This involves calculating a variety of molecular descriptors, such as electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors, and topological indices. mdpi.comresearchgate.net These descriptors are then used as predictor variables in a regression model to correlate with an experimental measure of chemical reactivity, such as a reaction rate constant. nih.govresearchgate.net Such models can help in understanding which molecular features are most influential in determining the chemical reactivity of substituted aldehydes. mdpi.com

Applications of 2,4 Dimethoxy 3,6 Dimethylbenzaldehyde in Complex Organic Synthesis

Role as a Building Block in Natural Product Synthesis

The structural framework of 2,4-Dimethoxy-3,6-dimethylbenzaldehyde is found within or is analogous to moieties present in various natural products, particularly those of fungal and lichen origin. This makes it a key precursor for the laboratory synthesis of these complex molecules and their derivatives.

Many fungal and lichen metabolites, such as depsides, are biosynthesized from simple phenolic precursors. This compound serves as a synthetic equivalent to naturally occurring phenolic aldehydes involved in these pathways. For instance, the structure is closely related to 2,4-dihydroxy-3,6-dimethylbenzaldehyde (B1201489) (atranoral), a key building block in the biosynthesis of depsides like atranorin (B1665829), which is commonly found in lichens.

In a laboratory setting, chemists can utilize this compound in biomimetic syntheses that mimic these natural processes. The aldehyde can be oxidized to the corresponding carboxylic acid (2,4-dimethoxy-3,6-dimethylbenzoic acid), which then undergoes esterification with a second phenolic unit to form the characteristic depside bond. The use of the methoxy-protected form allows for selective reactions and avoids the complications associated with free hydroxyl groups, providing a strategic advantage in multi-step syntheses of these natural products. researchgate.netresearchgate.net

The specific substitution pattern of this compound makes it an important intermediate in the total synthesis of complex molecules with potential therapeutic applications. While direct syntheses using this exact compound are specialized, its structural analogues are featured in the synthesis of significant bioactive compounds. For example, 2,4-dimethoxy-3-methylbenzaldehyde, a close analogue, is a documented starting reagent in the total synthesis of (-)-kendomycin, a potent anticancer agent, and in the syntheses of renierol (B1680509) and its derivatives, which are marine alkaloids with cytotoxic properties.

The synthetic strategies employed for these molecules can be adapted for this compound to create novel analogues for structure-activity relationship (SAR) studies. Furthermore, many therapeutically important compounds are based on heterocyclic scaffolds, such as isoxazolines, which exhibit potent insecticidal and antiparasitic activity. google.comwikipedia.orggoogle.com As detailed in the following section, this compound is a valuable precursor for creating such heterocyclic systems, thereby serving as an early-stage intermediate in the synthesis of new, potentially therapeutic agents.

Utility in the Construction of Heterocyclic Systems

The aldehyde functional group is a cornerstone of heterocyclic synthesis due to its electrophilicity and ability to participate in condensation and cycloaddition reactions. This compound readily engages in these transformations to build a variety of ring systems.

The aldehyde moiety of this compound is a key functional group for the construction of five-membered nitrogen-containing heterocycles and for the formation of imines (Schiff bases).

Pyrazolines: These are typically synthesized in a two-step sequence. First, this compound undergoes a base-catalyzed Claisen-Schmidt condensation with an acetophenone (B1666503) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). Subsequent cyclocondensation of this chalcone intermediate with hydrazine (B178648) hydrate (B1144303) yields the pyrazoline ring system. dergipark.org.trresearchgate.net This method allows for significant structural diversity based on the chosen acetophenone and hydrazine derivatives. scielo.brresearchgate.net

Interactive Table: General Synthesis of Pyrazolines

| Step | Reactant 1 | Reactant 2 | Key Reagent | Intermediate/Product |

| 1 | This compound | Substituted Acetophenone | NaOH or KOH | Chalcone |

| 2 | Chalcone Intermediate | Hydrazine Hydrate | Acetic Acid (catalyst) | Pyrazoline |

Isoxazolines: The synthesis of 2-isoxazolines often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. wikipedia.org this compound can be converted into the corresponding aldoxime, which is then oxidized in situ (e.g., with bleach) to generate the 2,4-dimethoxy-3,6-dimethylbenzonitrile oxide. This reactive intermediate readily undergoes cycloaddition with various alkenes to produce the isoxazoline (B3343090) core structure. mdpi.comnih.gov

Interactive Table: General Synthesis of Isoxazolines

| Step | Reactant | Reagent(s) | Intermediate | Second Reactant | Product |

| 1 | This compound | Hydroxylamine (B1172632) (NH₂OH) | Aldoxime | - | - |

| 2 | Aldoxime Intermediate | Oxidant (e.g., NaOCl) | Nitrile Oxide | Alkene | Isoxazoline |

Schiff Bases: The formation of a Schiff base (or azomethine) is a direct condensation reaction between the aldehyde group and a primary amine. nih.gov The reaction of this compound with various primary alkyl or aryl amines, often catalyzed by a trace amount of acid, readily forms the corresponding N-substituted imine. conicet.gov.arresearchgate.netjocpr.comsbmu.ac.ir This reaction is fundamental in coordination chemistry and for the synthesis of more complex molecules.

Interactive Table: General Synthesis of Schiff Bases

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary Amine (R-NH₂) | Ethanol (B145695), reflux (optional acid catalyst) | Schiff Base (Imine) |

The aldehyde group can act as a key electrophile in intramolecular cyclization reactions to form fused ring systems. To utilize this compound in such a reaction, it must first be modified to contain a nucleophilic or reactive partner at an appropriate position on the molecule.

A common strategy involves introducing a side chain ortho to the aldehyde. For example, a 2-alkenyl or 2-aryl group can be installed on a related phenolic precursor before methylation and formylation. The resulting substituted benzaldehyde (B42025) can then undergo intramolecular cyclization. Recent advances have shown that o-aryl benzaldehydes can cyclize via a visible-light-induced dehydrogenative process to form fluorenones. acs.orgacs.org Similarly, radical cyclizations of 2-alkenyl benzaldehydes are effective for synthesizing various benzocycloketones. rsc.org While these methods have not been specifically reported for this compound, they represent powerful strategies for which it could serve as a core scaffold after appropriate functionalization, leveraging the aldehyde moiety as the key reactive site for the ring-closing step. nih.govnih.gov

Precursor for Polymer and Material Science Applications (focusing on chemical role, not material properties)

In polymer and material science, this compound serves as a valuable monomer or a precursor to functional monomers, primarily through reactions involving its aldehyde group.

The formation of Schiff bases is a type of condensation reaction that can be extended to polymerization. When this compound is reacted with a molecule containing two primary amine groups (a diamine), a polycondensation reaction occurs, leading to the formation of a poly(Schiff base) or poly(azomethine). In this role, the aldehyde acts as an A-type monomer that reacts with a B-B type monomer (the diamine) to build the polymer chain. The resulting polymers contain conjugated imine bonds and an aromatic backbone, which are of interest for developing new functional materials.

Additionally, the aldehyde can be used to functionalize existing polymers. For instance, polymers containing primary amino groups can be modified by grafting the aldehyde onto the polymer backbone through Schiff base formation. scielo.br This chemical role allows for the incorporation of the unique electronic and steric properties of the 2,4-dimethoxy-3,6-dimethylphenyl moiety into a macromolecular structure.

Generation of Diverse Chemical Scaffolds and Chemical Libraries

Following a comprehensive review of available scientific literature, there is no specific information detailing the application of this compound in the generation of diverse chemical scaffolds and chemical libraries. Research focused on this particular compound's role as a building block in diversity-oriented synthesis, combinatorial chemistry, or multi-component reactions to create libraries of structurally varied molecules could not be identified in the public domain.

Therefore, data tables and detailed research findings on its use for generating diverse chemical scaffolds are not available.

Synthesis and Chemical Properties of Advanced Derivatives of 2,4 Dimethoxy 3,6 Dimethylbenzaldehyde

Derivatization at the Aldehyde Carbon

The aldehyde group is a primary site for chemical modification, allowing for the introduction of diverse functionalities and the extension of the molecule's carbon framework.

Formation of Oximes, Hydrazones, and Imines

The carbonyl carbon of 2,4-dimethoxy-3,6-dimethylbenzaldehyde readily undergoes condensation reactions with nitrogen-based nucleophiles to form C=N double bonds. These reactions are fundamental in synthetic chemistry for creating derivatives with varied electronic and structural properties.

Oximes: The reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine, yields the corresponding aldoxime. evitachem.com These reactions are typically performed in a protic solvent like ethanol (B145695) and may be heated to reflux to ensure completion. orgsyn.org The resulting oxime can exist as E and Z isomers.

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These reactions are often catalyzed by a small amount of acid and proceed readily, sometimes at room temperature. nih.govresearchgate.net Hydrazones are important intermediates in organic synthesis, notably in the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis.

Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. conicet.gov.arnih.govjocpr.com This condensation is typically carried out in a solvent that allows for the removal of water, such as ethanol or methanol, often with acid or base catalysis to drive the reaction to completion. conicet.gov.ar

Table 1: Synthesis of Imines, Oximes, and Hydrazones

| Derivative | Reagent | Typical Conditions |

| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol, Base (e.g., NaOH, Pyridine), Reflux 4-6 hours |

| Hydrazone | Hydrazine (N₂H₄) or Substituted Hydrazine | Ethanol or Methanol, Acid catalyst (optional), RT to Reflux nih.gov |

| Imine | Primary Amine (R-NH₂) | Ethanol, Acid or Base catalyst, Reflux conicet.gov.ar |

Extension of Carbon Chain Length via Aldehyde Homologation

Extending the carbon chain at the aldehyde position is a key strategy for building more complex molecular architectures. Olefination reactions are particularly effective for this purpose.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This involves reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent). The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the substituents on the ylide and the reaction conditions. wikipedia.org Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative to the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. nrochemistry.comwikipedia.orgalfa-chemistry.com This reaction is known for its excellent stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com

Table 2: Aldehyde Homologation Reactions

| Reaction | Reagent Type | Key Features | Product |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Stereoselectivity depends on ylide stability. wikipedia.orgorganic-chemistry.org | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Generally high (E)-selectivity; easier purification. wikipedia.orgorganic-chemistry.org | Alkene |

Modifications of Methoxy (B1213986) and Methyl Substituents

The methoxy and methyl groups on the aromatic ring provide additional sites for synthetic modification, enabling the introduction of new functional groups or the alteration of the compound's electronic properties.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ethers to reveal hydroxyl groups can be accomplished using various reagents. Strong protic acids like hydrobromic acid (HBr) or Lewis acids are commonly employed. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers, often providing high yields under mild conditions. Selective demethylation of one methoxy group over the other can be challenging and depends on steric and electronic factors.

Functionalization of Methyl Groups (e.g., Benzylic Oxidation, Halogenation)

The methyl groups attached to the aromatic ring are susceptible to reactions at the benzylic position.

Benzylic Oxidation: The methyl groups can be oxidized to various states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. Milder or more selective reagents can be used to achieve oxidation to the aldehyde or alcohol stage. nih.govorganic-chemistry.orgrsc.org For instance, oxidation of a benzylic methyl group to an aldehyde can sometimes be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) or carefully controlled conditions with other oxidants.

Benzylic Halogenation: Free-radical halogenation at the benzylic position can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. youtube.commissouri.edumasterorganicchemistry.comchadsprep.com This reaction selectively introduces a halogen (typically bromine) onto the methyl group, forming a benzylic halide. This derivative is a versatile intermediate that can undergo subsequent nucleophilic substitution or elimination reactions to introduce a wide range of functional groups. nih.govorganic-chemistry.org The relative reactivity of the two methyl groups at positions 3 and 6 would depend on steric hindrance and the stability of the resulting benzylic radical.

Diversification of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating groups (two methoxy and two methyl). The position of substitution is directed by the combined influence of these groups. The -OCH₃ groups are strongly activating and ortho, para-directing, while the -CH₃ groups are moderately activating and also ortho, para-directing. The -CHO group is deactivating and meta-directing.

The only available position on the ring is C5. The directing effects of the substituents are as follows:

The C2-methoxy group directs ortho to C3 (blocked) and para to C5 (available).

The C4-methoxy group directs ortho to C3 (blocked) and C5 (available).

The C3-methyl group directs ortho to C2 and C4 (both blocked) and para to C6 (blocked).

The C6-methyl group directs ortho to C5 (available) and C1 (blocked).

All activating groups strongly favor substitution at the C5 position. The deactivating aldehyde group directs incoming electrophiles meta to itself, which also corresponds to the C3 and C5 positions. Since C3 is blocked, its directing effect also aligns with substitution at C5. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur with high regioselectivity at the C5 position. youtube.comyoutube.comlibretexts.orgresearchgate.netxmu.edu.cn

Introduction of Additional Functional Groups

The aromatic ring of this compound is amenable to electrophilic substitution, allowing for the introduction of a variety of functional groups that can serve as handles for further chemical modifications. The directing effects of the existing substituents—two methoxy groups, two methyl groups, and an aldehyde group—play a crucial role in determining the position of substitution. The methoxy groups are strongly activating and ortho-, para-directing, while the methyl groups are also activating and ortho-, para-directing. The aldehyde group is deactivating and meta-directing. Given the substitution pattern, the position most susceptible to electrophilic attack is the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group and the C6-methyl group.

Nitration and Halogenation:

Standard nitration conditions, such as the use of nitric acid in the presence of sulfuric acid, can introduce a nitro group onto the aromatic ring, likely at the C5 position. Similarly, halogenation with reagents like bromine in acetic acid or N-bromosuccinimide can introduce a halogen atom at the same position. These newly introduced functional groups can then be further transformed. For instance, a nitro group can be reduced to an amino group, which can then participate in a wide range of reactions, including diazotization followed by substitution.

Ortho-lithiation:

A powerful method for the regioselective functionalization of aromatic compounds is directed ortho-lithiation. semanticscholar.orgresearchgate.netuwindsor.ca The methoxy groups in this compound can direct the lithiation to the adjacent positions. The C5 position is again a likely site for lithiation due to the combined directing effect of the C4-methoxy group and the C6-methyl group. Treatment with a strong base like n-butyllithium would generate an organolithium intermediate, which can then react with a variety of electrophiles to introduce different functional groups. For example, reaction with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively.

| Functional Group | Reagents and Conditions | Potential Product |

|---|---|---|

| Nitro (-NO₂) | HNO₃, H₂SO₄ | 5-Nitro-2,4-dimethoxy-3,6-dimethylbenzaldehyde |

| Bromo (-Br) | Br₂, Acetic Acid | 5-Bromo-2,4-dimethoxy-3,6-dimethylbenzaldehyde |

| Hydroxymethyl (-CH₂OH) | 1. n-BuLi, THF, -78°C 2. Formaldehyde (HCHO) | 5-(Hydroxymethyl)-2,4-dimethoxy-3,6-dimethylbenzaldehyde |

| Carboxylic Acid (-COOH) | 1. n-BuLi, THF, -78°C 2. Carbon Dioxide (CO₂) | 5-Formyl-2,6-dimethoxy-3,5-dimethylbenzoic acid |

Synthesis of Fused-Ring Systems

The aldehyde functionality of this compound is a key feature that allows for its use as a building block in the synthesis of various fused-ring systems. Through condensation and cyclization reactions, the benzaldehyde (B42025) moiety can be incorporated into heterocyclic structures such as coumarins, quinolines, and chromones.

Synthesis of Coumarins:

Coumarins are a class of lactones that can be synthesized through several methods involving the reaction of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group. While this compound is not a salicylaldehyde itself, it can be a precursor to one through demethylation of the ortho-methoxy group. Alternatively, it can participate in reactions like the Knoevenagel condensation with active methylene compounds, followed by cyclization to form coumarin-like structures. nih.govbeilstein-journals.orgchemmethod.comorganic-chemistry.orgiscientific.org

Synthesis of Quinolines:

The Friedländer annulation is a classic method for the synthesis of quinolines, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. eijppr.comnih.govjptcp.comrsc.org By analogy, if an amino group were introduced into the this compound scaffold, for example, by nitration and subsequent reduction, the resulting amino-benzaldehyde could undergo condensation with a carbonyl compound to yield a polysubstituted quinoline.

Synthesis of Chromones:

Chromones can be synthesized from ortho-hydroxyacetophenones. core.ac.ukorganic-chemistry.orgresearchgate.netscirp.orggu.se While this compound is not an acetophenone (B1666503), it can be converted to one through reactions such as the addition of a methyl organometallic reagent to the aldehyde, followed by oxidation. Subsequent demethylation of the ortho-methoxy group would provide the necessary ortho-hydroxyacetophenone precursor for chromone (B188151) synthesis.

Other Fused Systems:

The Pomeranz-Fritsch reaction provides a route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.comresearchgate.net The Pictet-Spengler reaction, on the other hand, can be used to synthesize tetrahydroisoquinolines and related structures from a β-arylethylamine and an aldehyde. wikipedia.orgnih.govmdpi.comgoogle.comnih.gov In both cases, this compound could serve as the aldehyde component, leading to the formation of highly substituted fused-ring systems.

| Fused-Ring System | Reaction Type | Required Co-reactant | Potential Product Core Structure |

|---|---|---|---|

| Coumarin | Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) | Substituted Benzopyran-2-one |

| Quinoline | Friedländer Annulation | Carbonyl compound with α-methylene group (e.g., cyclohexanone) | Substituted Benzo[b]pyridine |

| Chromone | Baker-Venkataraman Rearrangement | ortho-Hydroxyacetophenone derivative | Substituted Benzopyran-4-one |

| Isoquinoline | Pomeranz-Fritsch Reaction | 2,2-Dialkoxyethylamine | Substituted Benzo[c]pyridine |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | β-Arylethylamine | Substituted 1,2,3,4-Tetrahydroisoquinoline |

Future Perspectives and Emerging Research Directions

Development of Chemo- and Regioselective Synthesis Methods

The synthesis of highly substituted aromatic compounds like 2,4-Dimethoxy-3,6-dimethylbenzaldehyde often requires multi-step procedures that can be inefficient and lack precise control over the placement of functional groups. Future advancements will focus on developing more direct and selective synthetic routes.

One major area of development is the refinement of Directed Ortho-Metalation (DoM) . This technique uses a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent (ortho) position. The resulting aryllithium intermediate can then react with an electrophile to introduce a new substituent with high regioselectivity. Future research aims to discover new DMGs that are more efficient and easily manipulated, allowing for the sequential and controlled construction of complex substitution patterns under milder conditions.

Another emerging frontier is C-H bond activation/functionalization . This strategy involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, catalyzed by a transition metal. Developing catalysts that can selectively target a specific C-H bond on a precursor molecule would bypass the need for pre-installed directing groups, leading to more atom-economical and environmentally benign syntheses.

| Synthetic Strategy | Description | Potential Impact on Synthesis |

| Directed Ortho-Metalation (DoM) | A directing group guides metalation and subsequent functionalization to an adjacent position on the aromatic ring. | Enhanced regioselectivity, enabling controlled, sequential introduction of substituents. |

| C-H Activation | A transition metal catalyst directly converts a C-H bond to a new bond (e.g., C-C, C-O), avoiding pre-functionalization. | Increased atom economy, reduced synthetic steps, and greener processes. |

Exploration of Novel Catalytic Transformations

The unique electronic and steric properties of this compound make it an intriguing substrate for new catalytic reactions. Its sterically hindered nature presents both a challenge and an opportunity for developing highly selective catalysts.

Future work will likely explore its use in asymmetric synthesis , where the aldehyde group is transformed into a chiral center. For example, chiral catalysts could enable the enantioselective addition of nucleophiles to the carbonyl group, producing valuable chiral alcohols for the pharmaceutical industry.

Furthermore, the development of novel catalysts for cross-coupling reactions involving sterically hindered aldehydes is a significant area of interest. While traditional methods may struggle, new catalyst systems could facilitate reactions like Suzuki or Buchwald-Hartwig couplings, allowing the direct linkage of the benzaldehyde (B42025) core to other complex fragments and expanding its synthetic versatility.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of fine chemicals is a key goal, and technologies like flow chemistry and automated synthesis are at the forefront of this effort.

Flow chemistry , where reactions are performed in continuous streams within a network of tubes, offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. A multi-step synthesis of this compound could be telescoped into a single, streamlined flow process, potentially including in-line purification to enhance efficiency.

Automated synthesis platforms combine robotics with software control to perform numerous experiments with minimal human intervention. Such systems could rapidly screen various catalysts, solvents, and conditions to optimize the synthesis of this compound or its derivatives. This high-throughput approach can dramatically accelerate the discovery of novel reactions and optimal manufacturing processes.

Advanced Applications in Retrosynthetic Strategies for Complex Molecules

This compound is a valuable precursor in the synthesis of various natural products, particularly lichen depsides like atranorin (B1665829). Depsides are a class of polyphenolic compounds with interesting biological activities.

In retrosynthesis, the compound serves as a highly functionalized aromatic building block. The aldehyde group provides a versatile handle for a wide range of transformations, while the methoxy (B1213986) and methyl groups influence the reactivity of the ring and can be modified in later synthetic stages. Future research will focus on incorporating this aldehyde into the synthesis of increasingly complex and biologically active molecules. Its established role in the synthesis of atranorin highlights its potential as a key starting material for accessing a broader family of related natural products and their analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.